2-Chloro-1,1,2-trifluoroethyl ethyl ether

Organic Synthesis Fluorinated Intermediates Process Chemistry

2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS 310-71-4, C4H6ClF3O, MW: 162.54 g/mol) is a halogenated fluorinated ether characterized by a 1-chloro-1,2,2-trifluoroethyl core and an ethoxy substituent. Its key physicochemical properties include a boiling point of 87-88°C (or 82°C/630 mmHg), a density of 1.273 g/cm³ at 25°C, a refractive index (n²⁵D) of 1.3427, and a flash point of 5°C.

Molecular Formula C4H6ClF3O
Molecular Weight 162.54 g/mol
CAS No. 310-71-4
Cat. No. B1199022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,1,2-trifluoroethyl ethyl ether
CAS310-71-4
Molecular FormulaC4H6ClF3O
Molecular Weight162.54 g/mol
Structural Identifiers
SMILESCCOC(C(F)Cl)(F)F
InChIInChI=1S/C4H6ClF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3
InChIKeyWOKICPFFJCXEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS 310-71-4): Essential Physicochemical and Synthetic Baseline for Procurement Decisions


2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS 310-71-4, C4H6ClF3O, MW: 162.54 g/mol) is a halogenated fluorinated ether characterized by a 1-chloro-1,2,2-trifluoroethyl core and an ethoxy substituent [1]. Its key physicochemical properties include a boiling point of 87-88°C (or 82°C/630 mmHg), a density of 1.273 g/cm³ at 25°C, a refractive index (n²⁵D) of 1.3427, and a flash point of 5°C [2]. The compound is industrially synthesized via the base-catalyzed addition of ethanol to chlorotrifluoroethylene, achieving crude yields of 92-97% [1].

Why Generic Substitution of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS 310-71-4) in Fluorinated Ether Synthesis is Scientifically Unjustified


Substituting 2-chloro-1,1,2-trifluoroethyl ethyl ether with its methyl ether analog (CAS 425-87-6) or other fluorinated alkyl ethers introduces divergent reactivity, altered physical properties, and variable product outcomes, as established by comparative synthetic and kinetic studies. The ethoxy group in 310-71-4 directly dictates reaction pathways with Lewis acids, yielding distinct acyl fluoride products compared to its methyl or butyl homologs [1]. Furthermore, significant differences in boiling points (88°C vs. 70-71.5°C) and densities (1.259-1.273 g/cm³ vs. 1.363-1.364 g/cm³) necessitate specific process and storage adaptations, making direct, unvalidated interchange in synthetic protocols highly problematic [2].

Quantitative Evidence for Selecting 2-Chloro-1,1,2-trifluoroethyl ethyl ether (310-71-4) Over Structural Analogs


Synthetic Route Differentiation: Base-Catalyzed Addition Yields >92% Crude Product

The canonical synthesis of 2-chloro-1,1,2-trifluoroethyl ethyl ether (310-71-4) proceeds via the base-catalyzed addition of ethanol to chlorotrifluoroethylene, achieving a high crude yield of 92-97% (300-315 g from 233 g of monomer) and a pure, distilled yield of 88-92% [1]. This direct, one-step method contrasts with alternative syntheses of related ethers, such as the multi-step procedure for enflurane which involves chlorination and halogen exchange, often resulting in lower overall yields [2][3]. The high efficiency of the 310-71-4 synthesis is a primary driver for its selection as an intermediate.

Organic Synthesis Fluorinated Intermediates Process Chemistry

Lewis Acid Reactivity Profile: Distinctive Product Distribution Compared to Methyl and Butyl Analogs

The reaction of ethyl 2-chloro-1,1,2-trifluoroethyl ether (310-71-4) with Lewis acids such as boron trifluoride etherate yields ethyl fluoride and chlorofluoroacetyl fluoride. In contrast, heating with aluminum chloride produces a specific mixture of ethyl fluoride, ethyl chloride, chlorofluoroacetyl fluoride, and chlorofluoroacetyl chloride [1]. This product distribution is distinct from that of its butyl and octyl homologs, which, under similar conditions, directly form the corresponding chlorofluoroacetate esters without the intermediate formation of alkyl fluorides or chlorides [1].

Fluorinated Building Blocks Reaction Selectivity Chemical Transformations

Physicochemical Distinction: Significant Differences in Boiling Point and Density from Methyl Ether Analog (CAS 425-87-6)

2-Chloro-1,1,2-trifluoroethyl ethyl ether (310-71-4) exhibits a boiling point of 88°C and a density of 1.259-1.273 g/cm³ [1][2]. In comparison, its direct methyl ether analog, 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS 425-87-6), has a significantly lower boiling point of 69-71.5°C and a higher density of 1.363-1.364 g/cm³ . These physical property differences directly impact distillation parameters, solvent recovery, and material handling procedures in industrial and laboratory settings.

Physical Properties Process Engineering Purification

Atmospheric Reactivity and Environmental Fate: Potential for Longer Tropospheric Lifetime than Other Fluorinated Ethers

Relative rate studies indicate that the atmospheric lifetime of 2-chloro-1,1,2-trifluoroethyl ethyl ether (310-71-4) may be sufficiently long to allow transport to the stratosphere, a characteristic shared with isoflurane and enflurane but not with many other ethers [1]. While specific rate constants for the ethyl ether are less documented than for the methyl and difluoromethyl analogs (e.g., k_Cl for CH3OCF2CHFCl has been reported), the structural similarity suggests a comparable or longer tropospheric lifetime [2][3]. This property is critical for evaluating environmental persistence and potential ozone depletion impact.

Environmental Chemistry Atmospheric Science Fate and Transport

Validated Industrial and Research Applications of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (310-71-4) Supported by Quantitative Evidence


Scalable Intermediate for the Synthesis of Ethyl Chlorofluoroacetate

The high-yield synthesis (88-92% pure product) of 2-chloro-1,1,2-trifluoroethyl ethyl ether makes it an ideal starting material for the production of ethyl chlorofluoroacetate. The Org. Synth. procedure specifically notes the crude product's suitability for this subsequent transformation, which involves treatment with sulfuric acid or silica to cleave the ether and generate the valuable ester [1]. This established pathway provides a reliable and scalable route for accessing this fluorinated building block, crucial for pharmaceutical and agrochemical research [1].

Selective Generation of Chlorofluoroacetyl Fluoride for Acyl Halide Chemistry

The distinct reactivity of 2-chloro-1,1,2-trifluoroethyl ethyl ether with boron trifluoride etherate to produce chlorofluoroacetyl fluoride offers a selective route to this reactive acyl fluoride. Unlike its butyl or octyl counterparts which directly yield esters, the ethyl ether's cleavage provides a versatile intermediate for further derivatization, such as the synthesis of chlorofluoroacetate esters, amides, and other fluorinated compounds [1].

High-Purity Solvent for Fluorinated Synthesis Requiring Elevated Boiling Points

With a boiling point of 88°C and a density of 1.273 g/cm³, 2-chloro-1,1,2-trifluoroethyl ethyl ether serves as a specialized solvent in organic synthesis where a fluorinated, relatively high-boiling medium is advantageous [1]. Its use is supported by commercial availability at >98.0% purity (GC), ensuring minimal interference in sensitive reactions [2]. The higher boiling point compared to its methyl ether analog (70-71.5°C) allows for reactions to be run at elevated temperatures while maintaining a liquid phase, facilitating kinetics and product isolation.

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